molecular formula C27H31N5O6 B1668547 Dpma

Dpma

Katalognummer: B1668547
Molekulargewicht: 521.6 g/mol
InChI-Schlüssel: BUHVIAUBTBOHAG-FOYDDCNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CGS 24012 ist eine synthetische organische Verbindung, die als Agonist für den Adenosin-A2-Rezeptor wirkt. Sie wurde ursprünglich von Novartis AG entwickelt und wird hauptsächlich auf ihre potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht. Die Verbindung ist bekannt für ihre Fähigkeit, eine systemische Vasodilatation, Kardioexzitation und die Stimulation der Reninfreisetzung zu induzieren .

Vorbereitungsmethoden

Die Synthese von CGS 24012 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

CGS 24012 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

    Substitution: Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen an der Kernstruktur einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

CGS 24012 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

CGS 24012 übt seine Wirkung aus, indem es als Agonist für den Adenosin-A2-Rezeptor wirkt. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Vasodilatation, Kardioexzitation und Reninfreisetzung. Die Aktivierung des Adenosin-A2-Rezeptors durch CGS 24012 führt zur Stimulation intrazellulärer Signalwege, was zu den beobachteten physiologischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Dpma has shown significant promise in anticancer research, particularly through its mechanism of inducing apoptosis in cancer cells. Studies indicate that this compound exhibits superior cytotoxicity compared to traditional chemotherapeutic agents such as etoposide.

  • Mechanism of Action : this compound induces apoptosis by inhibiting critical signaling pathways involving p53, cdc2, and Bax. This leads to:
    • Inhibition of cell growth and angiogenesis.
    • Induction of expression of pro-apoptotic factors like Bax and cleaved caspase-3.
    • Inhibition of anti-apoptotic factors like Bcl-2.
    • Disruption of microtubule formation, which is vital for cell division.

Table 1: Summary of this compound's Mechanism in Cancer Cells

MechanismEffect on Cancer Cells
Inhibition of p53/cdc2/Bax signalingInduces apoptosis
Upregulation of BaxPromotes cell death
Downregulation of Bcl-2Reduces survival signals
Microtubule disruptionPrevents mitosis

Cardiovascular Research

The compound is also studied for its effects on cardiovascular function. It acts as an agonist for the adenosine A2 receptor, leading to systemic vasodilation and increased renin release.

  • Applications :
    • Investigating the role of adenosine receptors in cardiovascular physiology.
    • Developing new therapeutic agents targeting cardiovascular diseases.

Pharmacological Studies

In pharmacological contexts, this compound has been utilized to explore various physiological processes influenced by adenosine receptors. This includes studying the compound's potential to serve as a lead in drug development aimed at treating cardiovascular conditions and other diseases.

Case Study 1: this compound in Lung Cancer Treatment

A study conducted on A549 lung cancer cells demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The results indicated that this compound not only affected cell viability but also altered the expression levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

Case Study 2: this compound's Role in Vascular Endothelial Growth Factor (VEGF) Pathway

Research has shown that this compound inhibits tube formation induced by VEGF in human umbilical vein endothelial cells. This suggests that this compound could potentially be used to target angiogenesis in tumors, thereby limiting tumor growth and metastasis.

Wirkmechanismus

CGS 24012 exerts its effects by acting as an agonist for the adenosine A2 receptor. This receptor is involved in various physiological processes, including vasodilation, cardioexcitation, and renin release. The activation of the adenosine A2 receptor by CGS 24012 leads to the stimulation of intracellular signaling pathways, resulting in the observed physiological effects .

Biologische Aktivität

DPMA, or dioxol-5-yl)phenyl ((R)-1-amino-4-(methylthio)-1-oxobutan-2-yl)carbamate , is a synthetic derivative of deoxypodophyllotoxin. This compound has garnered attention in the field of pharmacology due to its potential anti-cancer properties and other biological activities. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines and influences several cellular pathways related to apoptosis and cell cycle regulation.

Research has demonstrated that this compound induces apoptosis in cancer cells through multiple mechanisms:

  • Cytotoxicity : this compound shows superior cytotoxicity compared to traditional chemotherapeutic agents like etoposide, particularly in A549 lung cancer cells. The cytotoxic effects are dose- and time-dependent .
  • Apoptosis Induction : The compound triggers apoptosis by promoting the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 , while inhibiting anti-apoptotic proteins like Bcl-2 . This shift in protein expression facilitates programmed cell death .
  • Cell Cycle Arrest : this compound affects the expression of cell cycle regulators, including cyclin B1 , cdc2 , and phosphorylated cdc2, leading to cell cycle arrest at the G2/M phase. This is critical for preventing the proliferation of cancer cells .
  • Inhibition of Angiogenesis : this compound inhibits tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to disrupt angiogenesis, which is vital for tumor growth and metastasis .

Study on Cytotoxic Effects

A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of p53 signaling pathways, further supporting its role as an effective anti-cancer agent .

Clinical Application in Liver Disease

In a clinical context, a dual plasma molecular adsorption exchange system (DPMAES) utilizing this compound showed promising results in patients with hepatitis B virus-related acute-on-chronic liver failure. The treatment group exhibited improved survival rates (90-day survival increased by 18%) compared to the control group receiving standard plasma exchange therapy. Notably, inflammatory cytokines such as IL-6 significantly decreased post-treatment, highlighting this compound's potential role in modulating inflammatory responses .

Comparative Data on Biological Activity

Study FocusCell Line/ModelKey Findings
CytotoxicityA549 lung cancer cellsSuperior cytotoxicity compared to etoposide
Apoptosis InductionA549 cellsIncreased Bax and cleaved caspase-3 expression
Cell Cycle RegulationA549 cellsInduced G2/M phase arrest
Angiogenesis InhibitionHUVECsInhibited tube formation
Clinical EfficacyHBV-related liver failure90-day survival rate improved by 18%

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

  • Mechanistic Studies : Detailed investigations into the signaling pathways affected by this compound could elucidate additional therapeutic targets.
  • Combination Therapies : Exploring the efficacy of this compound in combination with other chemotherapeutic agents may enhance its therapeutic potential.
  • Expanded Clinical Trials : Larger-scale clinical trials are needed to confirm the findings related to liver disease and assess safety profiles.

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVIAUBTBOHAG-FOYDDCNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC(=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dpma
Reactant of Route 2
Reactant of Route 2
Dpma
Reactant of Route 3
Dpma
Reactant of Route 4
Reactant of Route 4
Dpma
Reactant of Route 5
Reactant of Route 5
Dpma
Reactant of Route 6
Dpma

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.